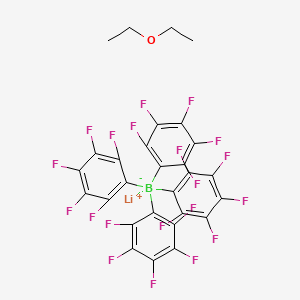

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

Description

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate (Li[B(C₆F₅)₄]·2.5Et₂O) is a weakly coordinating anion (WCA) salt widely used in organometallic chemistry, electrochemistry, and supramolecular assembly. Its molecular formula varies slightly depending on the ethyl ether stoichiometry, commonly reported as C₂₄BF₂₀Li·2.5C₄H₁₀O (MW 871.28) . Key properties include:

- Melting Point: 117–122°C

- Solubility: High solubility in organic solvents (e.g., dichloromethane, acetonitrile) due to the bulky, electron-withdrawing pentafluorophenyl groups and ethyl ether coordination .

- Applications: Electrolyte in lithium-ion batteries, co-catalyst in olefin polymerization, and counterion in supramolecular chemistry .

Properties

CAS No. |

371162-53-7 |

|---|---|

Molecular Formula |

C28H10BF20LiO |

Molecular Weight |

760.1 g/mol |

IUPAC Name |

lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |

InChI |

InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1 |

InChI Key |

KPLZKJQZPFREPG-UHFFFAOYSA-N |

SMILES |

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC |

Canonical SMILES |

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be synthesized by combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. The reaction precipitates the etherate as a white solid . The general reaction is as follows:

(C6F5)3B+Li(C6F5)→[Li(OEt2)3][B(C6F5)4]

The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature and solvent purity to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Formation of Cationic Transition Metal Complexes

The compound reacts with transition metal halides or alkyls to generate electrophilic metal centers essential for catalysis. The weakly coordinating [B(C₆F₅)₄]⁻ anion stabilizes cationic species without interfering in subsequent reactions .

General Reaction:

(Where X = Cl, Br, or alkyl; M = transition metal such as Ni, Pd, or Pt)

Conditions:

-

Conducted under inert atmosphere (Ar/N₂)

-

Temperature: −78°C to 25°C

Applications:

-

Catalyzing ethylene polymerization with activities exceeding 10⁶ g PE/(mol·h)

-

Electrochemical CO₂ reduction when paired with cobalt porphyrins

Activation in Olefin Polymerization

As a co-catalyst, it ionizes metallocene dichlorides (e.g., Cp₂ZrCl₂) to form highly active cationic species for olefin polymerization :

Reaction Mechanism:

Performance Data:

| Parameter | Value | Source |

|---|---|---|

| Activity (ethylene) | 1.2 × 10⁶ g PE/(mol·h·bar) | |

| Polymer MW Distribution | 2.1–3.5 |

Baeyer-Villiger Oxidations

In the presence of hydrogen peroxide, the borate facilitates ketone-to-lactone conversions via coordination to transition metal catalysts (e.g., Ru or Pt):

Example Reaction:

\text{Cyclohexanone} \xrightarrow{\text{H₂O₂, [Ru][B(C₆F₅)₄]^-}} \epsilon\text{-Caprolactone}

Key Conditions:

-

Solvent: Acetonitrile

-

Yield: 78–92%

-

Selectivity: >95%

Comparative Reaction Profiles

Scientific Research Applications

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate has a wide range of applications in scientific research:

Biology: The compound’s stability and solubility make it useful in various biochemical assays and studies.

Medicine: It is explored for its potential in drug development and as a catalyst in pharmaceutical synthesis.

Industry: The compound is used in the synthesis of poly(norbornene ester)s and other polymers.

Mechanism of Action

The mechanism by which lithium tetrakis(pentafluorophenyl)borate ethyl etherate exerts its effects involves its role as a weakly coordinating anion. This property allows it to stabilize cationic species in transition metal complexes, facilitating various catalytic processes. The molecular targets include transition metal centers, where it enhances the reactivity and selectivity of the catalysts .

Comparison with Similar Compounds

Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF])

- Structural Differences :

- Supramolecular Behavior :

- Solubility: Lower solubility in nonpolar solvents compared to Li[B(C₆F₅)₄]·2.5Et₂O, limiting its utility in certain organic media .

Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (K[BArF])

- Ion-Pairing Strength: K⁺’s larger ionic radius (1.38 Å) results in weaker ion pairing compared to Li⁺, making K[BArF] suitable as a non-coordinating counterion in NMR spectroscopy .

- Applications : Used in cryptand systems (e.g., Cryptando-Me₂-1.1.1) for alkali metal encapsulation, where Li[B(C₆F₅)₄]·2.5Et₂O is less effective due to Li⁺’s high solvation energy .

Ammonium Tetrakis(pentafluorophenyl)borate ([NH₄][B(C₆F₅)₄])

- Acidity: The NH₄⁺ cation is more acidic than Li⁺, enabling proton transfer reactions in catalytic systems. This contrasts with Li[B(C₆F₅)₄]·2.5Et₂O, which is preferred in neutral, non-acidic environments .

- Polymerization Catalysis: [NH₄][B(C₆F₅)₄] enhances activity in zirconocene-catalyzed ethylene polymerization, while Li[B(C₆F₅)₄]·2.5Et₂O is favored for generating highly branched polyethylene oligomers .

Electrochemical Stability

| Compound | Conductivity (Organic Solvents) | Stability vs. Oxidation | Reference |

|---|---|---|---|

| Li[B(C₆F₅)₄]·2.5Et₂O | High | >4.5 V vs. Li/Li⁺ | |

| Na[BArF] | Moderate | ~4.0 V vs. Na/Na⁺ | |

| [NH₄][B(C₆F₅)₄] | Low | <3.5 V |

Li[B(C₆F₅)₄]·2.5Et₂O outperforms analogues in high-voltage lithium-ion batteries due to its robust anodic stability .

Catalytic Activity in Olefin Polymerization

- Li[B(C₆F₅)₄]·2.5Et₂O: Generates highly branched polyethylene with controlled molecular weight distribution in nonpolar media .

- Na[BArF] : Less effective due to stronger ion pairing, which reduces catalyst activation efficiency .

Biological Activity

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate (LiTPFPB) is a compound that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article delves into the biological activity of LiTPFPB, examining its synthesis, properties, applications, and relevant case studies.

- Chemical Formula : C₂₄BF₂₀Li·2.5C₄H₁₀O

- Molecular Weight : 871.28 g/mol

- CAS Number : 371162-53-7

- Appearance : White to light beige powder or crystals

- Melting Point : 117–122 °C

Synthesis and Stability

LiTPFPB is synthesized through the reaction of lithium pentafluorophenyl with boron trifluoride etherate, typically under controlled conditions to ensure stability and purity. The compound exhibits significant stability under various conditions, making it suitable for applications in both organic synthesis and biological systems .

LiTPFPB acts primarily as a coordinating counter anion in electrochemical reactions. Its ability to enhance the acidity or solubility of transition metal catalysts has been investigated for various applications, including catalysis in organic reactions such as the Baeyer-Villiger oxidation .

Toxicity and Safety

LiTPFPB is classified under GHS hazard categories, indicating potential skin and eye irritation as well as respiratory toxicity. Safety data sheets recommend protective measures when handling this compound due to its irritant properties .

Applications in Research

- Electrochemical Sensors : LiTPFPB has been utilized in the development of fiber-based lithium sensors, demonstrating its utility in monitoring lithium levels in biological samples .

- Catalysis : It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity. For instance, it has been used successfully in the Baeyer-Villiger oxidation process to convert cycloalkanones into lactones .

- Biological Studies : Preliminary studies suggest that LiTPFPB may influence cellular processes due to its interaction with various biomolecules, although detailed investigations are still required to elucidate these mechanisms fully.

Case Studies

Q & A

Basic: Synthesis and Characterization

Q: How is lithium tetrakis(pentafluorophenyl)borate ethyl etherate synthesized, and what analytical techniques are essential for confirming its structural integrity? A: Synthesis typically involves reacting lithium hydride or lithium metal with tris(pentafluorophenyl)borane in diethyl ether under inert conditions. The ethyl etherate acts as a coordinating solvent, stabilizing the lithium cation. Key analytical techniques include:

- NMR spectroscopy (¹⁹F and ¹¹B) to confirm boron coordination and purity.

- Single-crystal X-ray diffraction (at low temperatures, e.g., 173 K) to resolve the lithium coordination environment and borate geometry .

- Elemental analysis to verify stoichiometry.

- Mass spectrometry (ESI-MS) for molecular ion identification.

Basic: Role as Weakly Coordinating Anion

Q: What makes this compound effective as a weakly coordinating anion in organometallic chemistry? A: The bulky, electron-withdrawing pentafluorophenyl groups create a delocalized negative charge on the borate, minimizing cation-anion interactions. This stabilizes highly electrophilic or reactive cations (e.g., in polymerization catalysts) without competitive coordination. Comparative studies with [B(C₆F₅)₄]⁻ analogs show enhanced solubility in polar aprotic solvents like THF or dichloromethane, critical for homogeneous catalysis .

Advanced: Computational Studies

Q: How can density functional theory (DFT) be applied to study the electronic structure and cation interactions of this compound? A: DFT with hybrid functionals (e.g., PBE0) or dispersion-corrected GGA (e.g., PW91) can model the borate’s electronic structure and lithium coordination. Key steps:

Optimize geometry using projector augmented-wave (PAW) methods to account for core electrons .

Calculate electrostatic potential maps to identify charge distribution.

Use VASP or Gaussian to simulate cation dissociation energies, revealing solvent effects (e.g., ethyl etherate vs. THF) .

Compare HOMO-LUMO gaps with experimental UV-vis spectra for validation .

Advanced: Stability and Solubility

Q: What factors influence the stability and solubility of this compound in different solvents, and how can these be optimized for electrochemical applications? A:

- Solvent polarity : Solubility is highest in ethers (diethyl ether) and chlorinated solvents due to low dielectric constants. Methanol solubility is limited by ion pairing .

- Thermal stability : Decomposition above 150°C is mitigated by storing under inert gas.

- Electrochemical optimization : Replace ethyl etherate with ionic liquids (e.g., EMIM-BF₄) to enhance conductivity in battery electrolytes. Monitor stability via cyclic voltammetry (0.1–5 V vs. Li/Li⁺) .

Advanced: Structural Analysis

Q: What crystallographic techniques are most effective for resolving the lithium coordination environment? A:

- Low-temperature single-crystal XRD (≤173 K) reduces thermal motion, improving resolution of Li–O bonds (1.8–2.1 Å) .

- High-resolution data collection (θ > 25°) enhances precision for light atoms.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–F···Li contacts) .

- Disorder modeling : Use SHELXL to refine ethyl etherate ligand positions in cases of rotational disorder .

Advanced: Reaction Mechanisms

Q: How does ethyl etherate influence the reactivity of this borate in catalytic cycles? A: Ethyl etherate weakly coordinates lithium, allowing cation dissociation during catalysis. Mechanistic studies involve:

- In situ IR spectroscopy to track borate-cation interactions during olefin polymerization.

- Kinetic profiling (e.g., stopped-flow methods) to compare turnover frequencies with/without etherate.

- DFT-MD simulations to model solvent effects on transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.